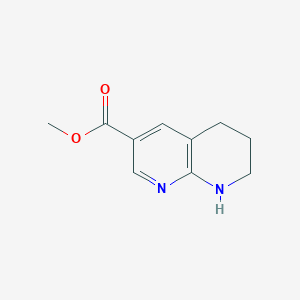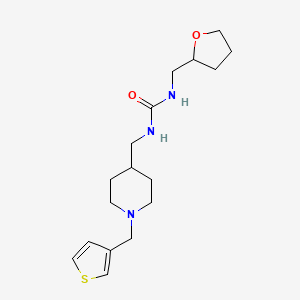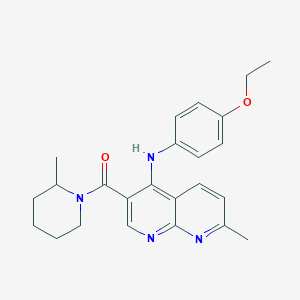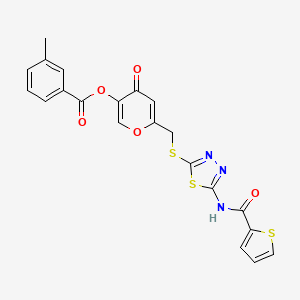![molecular formula C9H10N2O B2969252 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol CAS No. 2490412-95-6](/img/structure/B2969252.png)
6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol is a chemical compound with the CAS Number: 2490412-95-6 . Its IUPAC name is 6,7-dimethylpyrazolo [1,5-a]pyridin-4 (5H)-one . The molecular weight of this compound is 162.19 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in recent years . Various synthetic strategies and approaches have been reported from 2017 to 2021 . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name and InChI code: 1S/C9H10N2O/c1-6-5-9(12)8-3-4-10-11(8)7(6)2/h3-4H,5H2,1-2H3 .Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
Research highlights the synthesis of novel pyridine and fused pyridine derivatives, including those related to 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol, exploring their potential through molecular docking screenings. Such compounds exhibit moderate to good binding energies on target proteins, suggesting their utility in drug design and development for various therapeutic targets (Flefel et al., 2018).
Antimicrobial and Antioxidant Activity
The antimicrobial and antioxidant activities of newly synthesized compounds, including pyrazole, thiazole, and pyridine derivatives, have been evaluated, demonstrating their potential as candidates for treating infections and diseases caused by oxidative stress (Kaddouri et al., 2020).
Photoluminescent Behavior
Silver-pyrazole complexes exhibit unique properties, including liquid crystalline behavior and photoluminescence, indicating their potential application in materials science for developing new types of hybrid multifunctional materials (Ovejero et al., 2013).
Catalysis
Compounds derived from this compound have been used as ligands in the synthesis of palladium complexes, showing promise in catalysis, including phenylacetylene polymerization, which is significant for the development of new polymeric materials (Ojwach et al., 2007).
Anticancer and Anti-inflammatory Agents
The synthesis of novel pyrazolopyrimidines derivatives demonstrates their potential as anticancer and anti-5-lipoxygenase agents, suggesting their applicability in the development of new therapeutic agents for cancer and inflammation-related diseases (Rahmouni et al., 2016).
Safety and Hazards
Direcciones Futuras
The future directions of research on 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol could involve further exploration of its synthesis, functionalization, and potential applications. Given the interest in similar compounds for their significant photophysical properties and impact in medicinal chemistry , it is possible that this compound could also be a subject of future investigations.
Propiedades
IUPAC Name |
6,7-dimethylpyrazolo[1,5-a]pyridin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-5-9(12)8-3-4-10-11(8)7(6)2/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZCMUALMCQDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CC=N2)C(=C1)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-2-methylbut-2-enoate](/img/structure/B2969172.png)

![6-Isopropyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2969175.png)



![1-Ethyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrazole](/img/structure/B2969181.png)

![1-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969184.png)

![6-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]quinazolin-4-amine](/img/structure/B2969186.png)

![2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2969192.png)
